molecular formula C25H35N3O4 B10780186 methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate

methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate

Katalognummer B10780186
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: RNXYMZNGMNWKMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CHEMBL1632158 is a bioactive compound listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties.

Analyse Chemischer Reaktionen

CHEMBL1632158 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

CHEMBL1632158 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound for probing chemical reactions and understanding reaction mechanisms.

    Biology: It is used in studies related to cellular processes and molecular interactions.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of CHEMBL1632158 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

CHEMBL1632158 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CHEMBL1632159: Another bioactive compound with similar properties.

    CHEMBL1632160: Known for its distinct chemical structure and biological activity.

    CHEMBL1632161: Used in similar scientific research applications but with different molecular targets.

The uniqueness of CHEMBL1632158 lies in its specific chemical structure and the particular biological effects it exerts .

Eigenschaften

Molekularformel

C25H35N3O4

Molekulargewicht

441.6 g/mol

IUPAC-Name

methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate

InChI

InChI=1S/C25H35N3O4/c1-31-22(29)10-3-2-6-13-27-15-11-19(12-16-27)18-26-24(30)23-20-8-4-5-9-21(20)28-14-7-17-32-25(23)28/h4-5,8-9,19H,2-3,6-7,10-18H2,1H3,(H,26,30)

InChI-Schlüssel

RNXYMZNGMNWKMC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.